

Unraveling "A947": A Multifaceted Designator in Drug Development

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Compound of Interest

Compound Name: A947
Cat. No.: B12403837

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The designation "**A947**" does not correspond to a single, universally recognized molecule in the scientific literature. Instead, research reveals several distinct therapeutic candidates and molecules sharing similar identifiers, each with a unique synthesis pathway, mechanism of action, and developmental history. This guide provides an in-depth overview of the available information for the most prominent entities associated with this designator, highlighting the critical need for specificity when referencing chemical compounds in research and development.

Hu5F9-G4: A Humanized Anti-CD47 Antibody

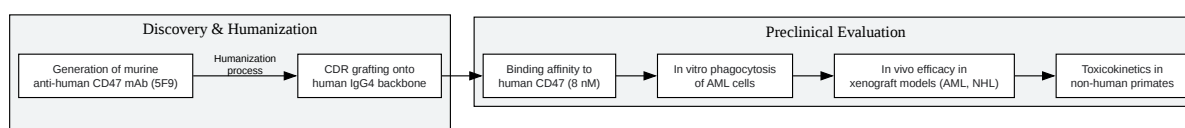
One of the most well-documented therapeutic candidates that could be misidentified as "**A947**" is the humanized anti-CD47 antibody, Hu5F9-G4. This antibody has shown significant promise in cancer therapy.

Early Development and Mechanism of Action: CD47 is a protein expressed on the surface of various cells and acts as a "don't eat me" signal to the immune system's macrophages by binding to SIRP α , an inhibitory receptor on phagocytic cells.[1] Many cancer cells exploit this mechanism to evade immune surveillance by overexpressing CD47.

The development of Hu5F9-G4 began with the generation of a novel murine monoclonal anti-human CD47 antibody, 5F9. This antibody was subsequently "humanized" by grafting its complementarity-determining regions (CDRs) onto a human IgG4 framework to reduce immunogenicity in patients.[1] The resulting Hu5F9-G4 binds to human CD47 with a high affinity (8 nM).[1]

By blocking the CD47-SIRP α interaction, Hu5F9-G4 enables macrophages to recognize and engulf cancer cells.[1] Preclinical studies have demonstrated its potent efficacy in inducing macrophage-mediated phagocytosis of acute myeloid leukemia (AML) cells in vitro.[1] In animal models, Hu5F9-G4 led to the complete eradication of human AML and, in combination with rituximab, eliminated non-Hodgkin's lymphoma.[1] Toxicokinetic studies in non-human primates indicated that Hu5F9-G4 could be administered safely at therapeutic doses.[1]

Experimental Workflow: Hu5F9-G4 Development



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Caption: Developmental workflow for the humanized anti-CD47 antibody Hu5F9-G4.

AB-47: A Non-Sulfhydryl Angiotensin-Converting Enzyme (ACE) Inhibitor

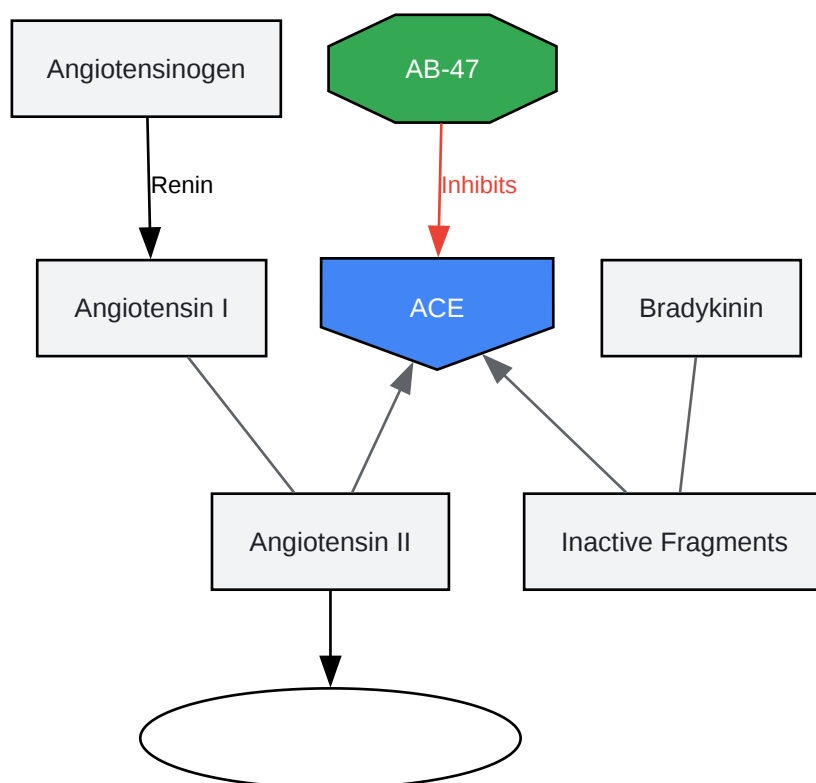
Another compound identified in the literature is AB-47, a potent and long-lasting ACE inhibitor.

Pharmacological Profile: AB-47, chemically known as N-[8-amino-1(S)-carboxyoctyl]-L-alanyl-L-proline, is distinguished by its non-sulfhydryl structure and an omega-aminoalkyl group.[2] In preclinical studies, AB-47 demonstrated slightly more potent inhibition of rabbit lung ACE

compared to enalaprilat.[2] Its potency in inhibiting ACE and potentiating bradykinin in guinea-pig ileal longitudinal muscle was comparable to enalaprilat.[2]

When administered intravenously to conscious rats, AB-47 showed a more potent and longer-lasting inhibition of the pressor response induced by angiotensin I and a greater augmentation of the depressor response to bradykinin than enalaprilat.[2] Notably, AB-47 exhibited higher selectivity for ACE inhibition over bradykinin inactivation compared to both enalaprilat and captopril.[2] The oral potency of AB-47 in inhibiting the angiotensin I-induced pressor response was similar to that of enalapril.[2] These findings suggest that AB-47 is a highly potent, long-acting, and relatively selective ACE inhibitor.[2]

Mechanism of Action: ACE Inhibition



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Caption: Mechanism of action for ACE inhibitors like AB-47.

Lacticin 3147: A Two-Peptide Lantibiotic

Lacticin 3147 is a bacteriocin produced by *Lactococcus lactis* that consists of two peptides, LtnA1 and LtnA2, which act synergistically.

Mode of Action: The antimicrobial activity of Lacticin 3147 is in the nanomolar range when both peptides are present, while individually they have little to no activity.[3] The molecular basis for this synergy involves the cell wall precursor lipid II as a target molecule.[3]

The proposed mechanism involves LtnA1 first binding to lipid II in the bacterial cell membrane. [3] This initial complex then recruits LtnA2, forming a high-affinity, three-component complex.[3] The formation of this complex leads to the inhibition of cell wall biosynthesis and the formation of pores in the cell membrane, causing leakage of ions like K+.[3]

Calcimycin (A-23187): An Ionophore Antibiotic

While not designated "A947", the ionophore antibiotic A-23187, also known as Calcimycin, is another molecule that could be a source of confusion. There is literature available on the total synthesis of this complex natural product. The synthesis of such molecules is a complex, multi-step process that is a subject of academic research in organic chemistry.[4][5]

Conclusion

The identifier "A947" is ambiguous and is associated with multiple distinct pharmaceutical compounds. For researchers, scientists, and drug development professionals, it is imperative to use precise and unambiguous identifiers, such as the full chemical name, CAS number, or specific antibody designation (e.g., Hu5F9-G4), to avoid confusion and ensure accurate data retrieval and communication. Without further clarification on the specific molecule of interest, a comprehensive and detailed technical guide on a single "A947" synthesis pathway and its early development cannot be provided. The information presented herein summarizes the available data for the most likely candidates associated with this designation.

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